(2-Fluorophenyl) carbamate
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Overview
Description
(2-Fluorophenyl) carbamate is an organic compound with the molecular formula C7H6FNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl) carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer alternatives to phosgene, such as diphosgene or triphosgene, is preferred to minimize the associated hazards .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
(2-Fluorophenyl) carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Fluorophenyl) carbamate exerts its effects involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins by modifying their active sites. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
- (4-Fluorophenyl) carbamate
- (2,5-Difluorophenyl) carbamate
- (2-Fluorophenyl) N-(4-fluorophenyl)carbamate
Comparison: (2-Fluorophenyl) carbamate is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
(2-fluorophenyl) carbamate |
InChI |
InChI=1S/C7H6FNO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H2,9,10) |
InChI Key |
GJMPDOHRFVPGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)N)F |
Origin of Product |
United States |
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